5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in the synthesis of various pharmaceuticals and agrochemicals. The compound features a pyrazole ring substituted with a chloro group at the 5-position, an ethyl group at the 3-position, a phenyl group at the 1-position, and an aldehyde group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4-position of the pyrazole ring . The reaction conditions typically involve heating the reactants under reflux.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed:
Oxidation: 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of more complex pyrazole derivatives. It serves as a building block for the preparation of heterocyclic compounds with potential biological activities .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties. Pyrazole derivatives are known to exhibit a wide range of biological activities, making them valuable in drug discovery and development .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its derivatives are explored for their efficacy in controlling pests and promoting plant growth .
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, pyrazole derivatives can inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group at the 3-position.
3-Ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the chloro group at the 5-position.
5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the ethyl group at the 3-position.
Uniqueness: 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its substituents, which can influence its reactivity and biological activity. The presence of both the chloro and ethyl groups can enhance its potential as an intermediate in the synthesis of diverse pyrazole derivatives with varying biological activities .
Properties
IUPAC Name |
5-chloro-3-ethyl-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-2-11-10(8-16)12(13)15(14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJUZEPGMAECIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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